molecular formula C20H19N5O4S B2510908 N1-(5,5-二氧化-2-(邻甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-N2-(吡啶-2-基甲基)草酰胺 CAS No. 899994-96-8

N1-(5,5-二氧化-2-(邻甲苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)-N2-(吡啶-2-基甲基)草酰胺

货号 B2510908
CAS 编号: 899994-96-8
分子量: 425.46
InChI 键: OLFHOIXPMNWZBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, is a complex molecule that appears to be related to the field of heterocyclic chemistry and ligand design for catalytic processes. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on heterocyclic compounds and ligand behavior in catalytic systems.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that include the formation of intermediate products, which are then further reacted to obtain the desired final structure. For instance, the synthesis of thieno[2,3-b]pyridine derivatives as described in the second paper involves a sequence of reactions starting with N-1-Naphthyl-3-oxobutanamide, followed by reactions with arylidinecyanothioacetamide, α-haloketones, and various other reagents to yield a range of heterocyclic compounds . This suggests that the synthesis of the compound would likely involve a similar complex sequence of reactions, possibly including the formation of an oxalamide intermediate and subsequent cyclization and functionalization steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described is typically characterized by the presence of multiple ring systems, which may include nitrogen, sulfur, and oxygen heteroatoms. These heteroatoms contribute to the unique chemical behavior of the molecules. The presence of an oxalamide moiety suggests potential for hydrogen bonding and chelation, as seen in the first paper where related ligands coordinate to copper(I) with oxygen atoms of N-oxide and amide . This implies that the compound may also exhibit similar coordination properties due to its structural features.

Chemical Reactions Analysis

Heterocyclic compounds are known to undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. The second paper outlines a plethora of reactions involving thieno[2,3-b]pyridine derivatives, including cyclization, saponification, diazotization, and rearrangement reactions . These reactions lead to the formation of diverse structures with potential biological activity or catalytic utility. The compound , with its oxalamide and thieno[3,4-c]pyrazole components, would likely be amenable to similar types of chemical transformations, which could be exploited in the synthesis of novel materials or in catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The heterocyclic rings and the oxalamide group are likely to impact the compound's solubility, melting point, and stability. The ligand behavior in catalytic systems, as seen with related oxalamic acids, suggests that the compound could exhibit favorable solubility in both water and organic solvents, and potentially low catalyst loading in catalytic reactions . The presence of heteroatoms and multiple rings would also affect the compound's electronic properties, which could be relevant in its reactivity and interaction with metal centers in catalysis.

科学研究应用

电解质控制的氧化还原电导率杜波依斯、阿布德和雷诺兹(2004 年)的研究探索了电解质变化,以控制 π 共轭电活性多杂环化合物中的氧化还原和 n 型掺杂过程。该研究强调了软的、庞大的阳离子对于电化学系统中真正的 n 型掺杂的重要性,这可能与先进材料和传感器的开发相关。研究结果可能间接表明该化合物在电子学和材料科学中的潜在应用 (C. J. Dubois, A. Abboud, & J. Reynolds, 2004)

镉配合物的合成和性质白凤英(2012 年)关于使用联苯基吡唑基吡啶衍生物和草酸盐作为混合配体的镉配合物的合成和性质的研究揭示了结构见解以及在催化和材料科学中的潜在应用。配合物的热稳定性和光致发光特性表明了光致发光和催化领域的可能研究方向 (Bai Fengyingc, 2012)

光子应用Yemineni S. L. V. Narayana 等人(2016 年)讨论了在宽波长范围内创建耳语画廊模式谐振模式,提出了在光子器件和材料中的应用。这项研究指出了在开发具有特定光子特性的光学材料和器件中的潜在用途 (Yemineni S. L. V. Narayana et al., 2016)

抗肿瘤剂Gomha、Edrees 和 Altalbawy(2016 年)合成了一系列新的化合物,并评估了它们的抗肿瘤活性。这项研究表明了类似化合物在医学研究中的潜力,特别是在开发用于癌症治疗的新型治疗剂方面 (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016)

金属配合物催化Nyamato、Alam、Ojwach 和 Akerman(2015 年)探索了金属配合物的合成和乙烯低聚研究,表明了在催化和工业化学中的潜在应用。研究表明了在催化过程和聚合物合成中的可能用途 (George S. Nyamato et al., 2015)

属性

IUPAC Name

N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-13-6-2-3-8-17(13)25-18(15-11-30(28,29)12-16(15)24-25)23-20(27)19(26)22-10-14-7-4-5-9-21-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFHOIXPMNWZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。